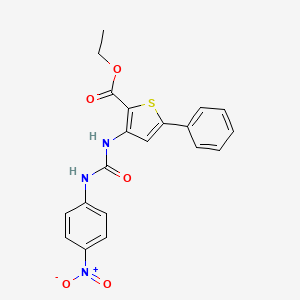

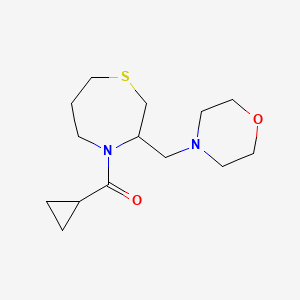

![molecular formula C16H12N2O4 B3012804 N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺 CAS No. 942005-59-6](/img/structure/B3012804.png)

N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including the condensation of different amines with reactive intermediates. For instance, paper describes the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides using aminopyridines and imidazolide, highlighting the reactivity of the pyridine ring nitrogen in electrophilic attacks. Similarly, paper discusses the methylation of the pyridine moiety to enhance biological properties, indicating that modifications on the pyridine ring can significantly affect the activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their biological activity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in papers and . The orientation of different rings and the presence of substituents can influence the overall conformation and, consequently, the biological activity of the compounds. For example, paper notes the different orientations of the pyridine ring with respect to the benzene ring in a benzamide derivative, which can affect its interactions with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. The papers do not provide specific reactions for the compound "N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide," but they do mention reactions such as acylation , methylation , and complexation with transition metals . These reactions are indicative of the chemical versatility of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, photophysical behavior, and thermal stability, are important for their practical applications. Paper describes the luminescent properties and multi-stimuli-responsive behavior of certain pyridyl substituted benzamides, while paper provides a detailed analysis of the thermal decomposition of a pyrazole derivative. These properties can be influenced by the molecular structure and substituents present in the compounds.

Case Studies

While the papers do not provide case studies for the specific compound , they do offer insights into the potential applications of pyridine derivatives. For example, paper discusses the antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine derivatives, and paper evaluates the binding affinity of pyridine-3-carboxamides for dopamine and serotonin receptors, suggesting their use as antiemetic agents. These studies demonstrate the therapeutic potential of pyridine derivatives in various medical contexts.

科学研究应用

合成和结构分析

合成技术:已经开发出一种使用 2,2,6-三甲基-4H-1,3-二氧杂环-4-酮和其他组分合成 N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺衍生物的方法,这对于创建具有潜在药物应用的化合物至关重要 (Guleli 等人,2019)。

晶体结构分析:对与 N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺密切相关的新的吡唑衍生物的研究,已经深入了解了它们的晶体结构,这有助于理解它们的化学性质和潜在用途 (Kumara 等人,2017)。

药理应用

抗癌活性:一项研究合成了新的吡啶-3-腈衍生物并评估了它们的抗癌潜力,其中包括与 N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺在结构上相似的化合物。这些化合物对乳腺癌细胞显示出希望,突出了它们在癌症治疗中的潜力 (Mansour 等人,2021)。

抗精神病药:合成了与 N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺在结构上相似的杂环甲酰胺衍生物,并评估了它们作为抗精神病药的潜力。这些研究对于开发治疗精神疾病的新疗法至关重要 (Norman 等人,1996)。

化学性质和反应

化学转化:对相关化合物反应和转化的研究提供了对它们的反应性和合成化学中潜在应用的见解。这包括对相关分子的氰化、氯化和硝化的研究 (Shiotani 和 Taniguchi,1996)。

与镧系元素络合:已经研究了与 N-(苯并[d][1,3]二氧杂环-5-基)-5-甲基呋喃[3,2-b]吡啶-2-甲酰胺在结构上相关的化合物与镧系元素的络合性质,为它们在材料科学中的潜在用途提供了有价值的信息 (Kobayashi 等人,2019)。

作用机制

Target of Action

Similar compounds have been shown to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit vegf-induced huvec cell migration , suggesting a potential anti-angiogenic activity.

Biochemical Pathways

Given its potential anti-angiogenic activity, it might be involved in the vegf signaling pathway , which plays a critical role in the regulation of angiogenesis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-2-4-12-11(17-9)7-15(22-12)16(19)18-10-3-5-13-14(6-10)21-8-20-13/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNAIXGQZUXTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)